REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([Br:9])[CH:3]=1.C([Li])CCC.[B:15](OC)([O:18]C)[O:16]C.Cl>C(OCC)C.CCCCCC>[Br:1][C:2]1[CH:7]=[C:6]([B:15]([OH:18])[OH:16])[CH:5]=[C:4]([Br:9])[CH:3]=1
|
Name
|
|
Quantity
|
9.44 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The now clear solution was stirred at -78° for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to react for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the ether layer was extracted with 2 N sodium hydroxide solution (5 times with 100 mL)
|
Type
|
WASH
|
Details
|
The extract was washed once with 50 mL of ether
|
Type
|
CUSTOM
|
Details
|
acidified with 6N HCl to pH 2 at 0°
|
Type
|
FILTRATION
|
Details
|
A white precipitate was collected by filtration after the solution
|
Type
|
WAIT
|
Details
|
had been kept at 0° for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)Br)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.49 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |